molecular formula C18H16ClN3O2 B7499460 6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide

6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide

Cat. No. B7499460
M. Wt: 341.8 g/mol
InChI Key: GMDWHTYPNYVWSB-UHFFFAOYSA-N
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Description

6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide is a synthetic compound that has been widely used in scientific research. This compound belongs to the quinoline family and has been studied for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to evaluate the safety and toxicity of this compound in various experimental systems.
In conclusion, 6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has been used in various scientific studies to investigate its mechanism of action and its potential as a therapeutic agent. However, further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide involves the reaction of 6-chloro-1-ethylquinoline-4-carboxylic acid with 4-methyl-2-pyridinecarboxaldehyde in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has been used in various scientific studies to investigate its mechanism of action and its potential as a therapeutic agent.

properties

IUPAC Name

6-chloro-1-ethyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-3-22-10-14(17(23)13-9-12(19)4-5-15(13)22)18(24)21-16-8-11(2)6-7-20-16/h4-10H,3H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDWHTYPNYVWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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